Zinc(II) 2-chloroethane-1-sulfinate
Description
Contextualization within Modern Inorganic Chemistry and Organosulfur Chemistry
Inorganic chemistry, the study of the synthesis and behavior of inorganic and organometallic compounds, provides the foundational framework for understanding the role of the zinc(II) ion in this compound. The d¹⁰ electronic configuration of the Zn²⁺ ion typically leads to the formation of colorless complexes with symmetrical coordination geometries, such as tetrahedral or octahedral arrangements. wikipedia.org
Significance of Zinc(II) Coordination Chemistry in Contemporary Research
Zinc(II) coordination chemistry is a vibrant area of contemporary research due to the versatile coordination properties of the zinc(II) ion. Zinc complexes are integral to numerous biological systems, where they often play crucial catalytic or structural roles in enzymes. nih.gov In synthetic chemistry, zinc's ability to form stable complexes with a variety of ligands is exploited in catalysis and the development of new materials. nih.govrsc.org The study of zinc(II) complexes with sulfinate ligands, such as 2-chloroethane-1-sulfinate, contributes to a deeper understanding of the coordination preferences and reactivity of this important metal ion. nih.govresearchgate.net
Relevance of Halogenated Organosulfur Compounds in Chemical Synthesis and Materials Science
Halogenated organosulfur compounds are a significant class of molecules with diverse applications. acdlabs.com The incorporation of halogens can profoundly alter the physical, chemical, and biological properties of organosulfur compounds. wikipedia.org This modification can enhance their utility as intermediates in organic synthesis, allowing for the introduction of sulfur-containing functionalities into complex molecules. acs.org In materials science, the unique properties of halogenated organosulfur compounds are harnessed in the development of polymers, surfactants, and electronic materials. britannica.com
Overview of Research Gaps and Opportunities Pertaining to Zinc(II) 2-chloroethane-1-sulfinate
While the broader fields of zinc coordination chemistry and organosulfur compounds are well-established, specific research into this compound appears to be limited. A significant research gap exists in the detailed characterization and synthetic application of this particular compound. Opportunities for future research include:
Synthesis and Structural Elucidation: Developing efficient and scalable synthetic routes to high-purity this compound. Detailed structural analysis using techniques like single-crystal X-ray diffraction would provide invaluable information about its solid-state structure and coordination environment.
Reactivity Studies: Investigating the reactivity of this compound as a potential reagent or precursor in organic synthesis. Its utility as a source of the 2-chloroethane-1-sulfinate moiety or as a catalyst could be explored.
Materials Science Applications: Exploring the potential of this compound as a precursor for the synthesis of zinc-containing materials, such as zinc sulfide (B99878) or zinc oxide nanoparticles, which have applications in electronics and catalysis. wikipedia.org
A patent describing a process for synthesizing 2-chloroethyl sodium sulfonate utilizes zinc sulfate (B86663) as a catalyst, highlighting the potential role of zinc in reactions involving related organosulfur compounds. google.com This suggests that further investigation into the catalytic properties of this compound could be a fruitful area of research.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;2-chloroethanesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5ClO2S.Zn/c2*3-1-2-6(4)5;/h2*1-2H2,(H,4,5);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQRKWUBPYVDRQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)[O-].C(CCl)S(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O4S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54697-44-8 | |
| Record name | 54697-44-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structural Elucidation and Advanced Characterization of Zinc Ii 2 Chloroethane 1 Sulfinate Complexes
Spectroscopic Analysis
Spectroscopic analysis is fundamental to understanding the coordination environment of the zinc ion and the behavior of the 2-chloroethane-1-sulfinate ligand upon complexation.
Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and determining the coordination mode of the sulfinate ligand to the zinc center. The sulfinate group (R-SO₂⁻) has characteristic stretching vibrations for the sulfur-oxygen bonds.
In a free sulfinate anion, the symmetric (ν_sym) and asymmetric (ν_asym) S-O stretching frequencies are observed. Upon coordination to a metal ion like Zn(II), the positions of these bands shift, and the nature of the shift provides insight into the coordination mode. For Zinc(II) 2-chloroethane-1-sulfinate, the ligand is expected to coordinate through its oxygen atoms. In an O-monodentate coordination mode, the symmetry of the SO₂ group is lowered, leading to a larger separation between the ν_asym(SO₂) and ν_sym(SO₂) frequencies compared to the free ion. If the ligand acts as a bridging or chelating bidentate ligand, the shifts in these frequencies will differ, allowing for distinction between these modes.
The spectrum would also feature bands corresponding to the vibrations of the chloroethane (B1197429) part of the ligand, such as C-H, C-C, and C-Cl stretching and bending modes. A new band at lower frequencies (typically 400-500 cm⁻¹) corresponding to the Zn-O stretching vibration is expected to appear in the complex's spectrum, providing direct evidence of coordination. orientjchem.org
Table 1: Typical FT-IR Vibrational Frequencies for this compound and its Free Ligand This table presents expected data based on typical values for sulfinate complexes.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) - Free Ligand | Expected Wavenumber (cm⁻¹) - Zn(II) Complex | Change upon Coordination |
|---|---|---|---|---|
| SO₂ | Asymmetric Stretch (ν_asym) | ~1050 | ~1100-1150 | Increase |
| SO₂ | Symmetric Stretch (ν_sym) | ~980 | ~950-970 | Decrease |
| C-Cl | Stretch | ~700-750 | ~700-750 | Minimal Change |
Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. Zinc(II) has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. wikipedia.org Consequently, d-d electronic transitions, which are common in other transition metal complexes and often give rise to color, are not possible. As a result, Zn(II) complexes are typically colorless. wikipedia.org
Any absorption bands observed in the UV-Vis spectrum of this compound are therefore not due to the metal center itself but arise from two other types of transitions:
Intra-ligand transitions: These are π → π* or n → π* transitions occurring within the 2-chloroethane-1-sulfinate ligand itself. These are typically high-energy transitions found in the ultraviolet region. orientjchem.orgresearchgate.net
Ligand-to-Metal Charge Transfer (LMCT) transitions: These involve the transfer of electron density from a filled orbital on the sulfinate ligand to an empty orbital on the zinc(II) ion. researchgate.net These bands are also commonly observed in the UV region and their position can be sensitive to the coordination environment. mdpi.com
The absence of absorption in the visible range confirms the d¹⁰ configuration of the Zn(II) center. orientjchem.org
Table 2: Expected Electronic Absorption Data for this compound This table presents expected data based on typical values for Zn(II) complexes.
| Wavelength (λ_max) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| ~280 nm | ~35,700 | ~8,000 - 12,000 | Intra-ligand (n → π*) |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Since Zn(II) is a diamagnetic ion, its complexes produce sharp, well-resolved NMR spectra, making analysis straightforward. nih.gov
¹H NMR: The proton NMR spectrum of the 2-chloroethane-1-sulfinate ligand is expected to show two triplet signals, corresponding to the two inequivalent methylene (B1212753) (-CH₂-) groups: one adjacent to the chlorine atom (-CH₂-Cl) and one adjacent to the sulfinate group (-CH₂-SO₂⁻). chemicalbook.comdocbrown.info Upon coordination to the zinc center, the electron density around these protons changes, leading to a downfield or upfield shift in their resonance signals. The magnitude of this shift provides information about the electronic effects of coordination. The integration of the signals confirms the ratio of protons in the molecule. docbrown.info
¹³C NMR: Similarly, the carbon-13 NMR spectrum will show distinct resonances for the two carbon atoms of the ethyl chain. Complexation with zinc will cause these signals to shift. researchgate.netresearchgate.net The change in the chemical shift of the carbon atom adjacent to the sulfinate group can be particularly informative about the strength and nature of the metal-ligand bond. acs.org
The presence of a single set of resonances in the ¹H and ¹³C NMR spectra would suggest a symmetrical environment for the ligands in solution. nih.gov The appearance of multiple sets of signals could indicate the presence of different isomers or different coordination environments in equilibrium.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for this compound This table presents expected data based on related chloro-alkane and sulfinate compounds, referenced to TMS.
| Nucleus | Group | Expected δ (ppm) - Free Ligand | Expected δ (ppm) - Zn(II) Complex | Change upon Coordination |
|---|---|---|---|---|
| ¹H | Cl-CH₂- | ~3.8 | ~3.9-4.1 | Downfield shift |
| ¹H | -CH₂-SO₂⁻ | ~3.3 | ~3.4-3.6 | Downfield shift |
| ¹³C | Cl-CH₂- | ~45 | ~46-48 | Downfield shift |
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the complex and to study its fragmentation, which can provide structural clues. wiley.com For organometallic compounds, ESI is a soft ionization technique that often allows the observation of the intact molecular ion or quasi-molecular ions, such as [M+H]⁺ or [M+Na]⁺. uvic.ca
For a neutral complex like this compound, which can exist as a monomer, dimer, or polymer, ESI-MS would help identify the species present in solution. The observed mass-to-charge (m/z) ratio for the molecular ion would confirm the compound's composition. The isotopic pattern of the peak is also crucial, as zinc has several stable isotopes (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) and chlorine has two (³⁵Cl, ³⁷Cl), creating a characteristic cluster of peaks that must match the theoretical distribution.
The fragmentation pattern typically involves the sequential loss of ligands or parts of ligands. For this complex, one would expect to see fragments corresponding to the loss of a 2-chloroethane-1-sulfinate ligand or the loss of a chloride radical. uvic.ca
Solid-State Structural Determination
While spectroscopic methods provide valuable information about the complex in bulk or in solution, a definitive understanding of its three-dimensional structure requires solid-state analysis.
For this compound, this analysis would definitively establish:
Coordination Number and Geometry: Zn(II) commonly exhibits tetrahedral or octahedral coordination geometry. wikipedia.orgrsc.org X-ray diffraction would determine if the zinc center is four-coordinate or six-coordinate.
Ligand Coordination Mode: It would confirm whether the sulfinate ligand binds in a monodentate fashion through one oxygen atom, a bidentate chelating mode with both oxygen atoms binding to the same zinc center, or a bridging mode where the ligand links two different zinc centers.
Molecular Structure: The analysis reveals the precise arrangement of atoms, including the Zn-O, S-O, C-C, and C-Cl bond lengths and the angles between them. These parameters provide insight into the nature and strength of the chemical bonds. rsc.org
Supramolecular Architecture: Beyond the individual molecule, X-ray diffraction elucidates how the complex units pack in the crystal lattice. nih.govelsevierpure.com This includes identifying and quantifying intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or weaker van der Waals forces, which assemble the molecules into a larger supramolecular structure. nih.govresearchgate.net Depending on the coordination mode, the complex could form discrete monomers, or extend into one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. nih.gov
Table 4: Typical Crystallographic Parameters for a Hypothetical Zinc(II) Complex This table presents a range of expected values based on known zinc complexes.
| Parameter | Description | Typical Value/System |
|---|---|---|
| Crystal System | The crystal lattice system | Monoclinic, Orthorhombic, or Trigonal |
| Space Group | The symmetry group of the crystal | e.g., P2₁/c, P-1, C2/c |
| Coordination Geometry | Geometry around the Zn(II) ion | Tetrahedral or Octahedral nih.gov |
| Zn-O Bond Length (Å) | Distance between zinc and coordinated oxygen | 1.95 - 2.10 (Tetrahedral), 2.05 - 2.20 (Octahedral) nih.gov |
| O-Zn-O Bond Angle (°) | Angle between coordinated oxygen atoms | ~109.5 (Tetrahedral), ~90 & ~180 (Octahedral) |
Single Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Architecture
Crystal System, Space Group, and Unit Cell Parameters
No crystallographic data, including the crystal system, space group, or unit cell parameters, have been reported for this compound.
Coordination Geometry Around Zinc(II) Centers
There is no published information detailing the coordination geometry (e.g., tetrahedral, square pyramidal, octahedral) of the zinc(II) center in a complex with the 2-chloroethane-1-sulfinate ligand. While zinc(II) complexes commonly exhibit tetrahedral or octahedral geometries, the specific arrangement for this compound remains uncharacterized. wikipedia.orgmdpi.com
Bond Lengths and Angles Analysis
Specific bond lengths and angles for this compound are not available as its crystal structure has not been determined.
Intermolecular Interactions
No studies have been conducted to identify or characterize intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, within the crystal lattice of this compound.
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Crystallite Size Analysis
No Powder X-ray Diffraction (PXRD) patterns for this compound have been published. Therefore, information on its bulk material phase purity and crystallite size is unavailable.
Thermogravimetric Analysis (TGA/DTA) for Thermal Stability and Decomposition Pathways
The thermal stability and decomposition pathways of this compound have not been investigated using Thermogravimetric Analysis (TGA/DTA), and no such data has been reported.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) for Morphology and Elemental Composition
There are no available Scanning Electron Microscopy (SEM) images or Energy Dispersive X-ray Spectroscopy (EDX) data for this compound. As such, its surface morphology and elemental composition have not been experimentally determined and reported.
Coordination Chemistry and Bonding in Zinc Ii 2 Chloroethane 1 Sulfinate Systems
Ligand Binding Modes of 2-chloroethane-1-sulfinate to Zinc(II)
The 2-chloroethane-1-sulfinate anion is an ambidentate ligand, meaning it possesses more than one potential coordinating atom. The primary donor sites are the two oxygen atoms and the sulfur atom of the sulfinate group.
Coordination of the sulfinate ligand to the zinc(II) ion most commonly occurs through one or both of its oxygen atoms. This is due to the high affinity of the hard Lewis acid Zn²⁺ for hard oxygen donor atoms. This interaction can be monodentate, where only one oxygen atom binds to the zinc center, or bidentate, where both oxygen atoms coordinate to the same metal ion, forming a chelate ring. In many structurally characterized metal sulfinato complexes, O,O'-chelation or O-monodentate bridging is the preferred mode. Spectroscopic techniques such as infrared (IR) spectroscopy can provide evidence for the coordination mode. The asymmetric and symmetric stretching vibrations of the SO₂ group are sensitive to the coordination environment.
While O-coordination is more common for zinc(II), coordination through the sulfur atom is also a possibility, particularly given that sulfur is a softer donor atom. The preference for O- versus S-coordination is influenced by several factors, including the nature of the other ligands attached to the zinc ion and the solvent system. S-coordination might be favored if softer co-ligands are present on the zinc center, which would make the metal center itself appear softer. The ambidentate nature of the sulfinate ligand could lead to linkage isomerism, where complexes with identical compositions differ in the atom through which the ligand is bonded to the metal.
The presence of the chloro-substituent on the ethane (B1197151) backbone of the 2-chloroethane-1-sulfinate ligand can influence its coordination behavior in several ways. The electron-withdrawing nature of the chlorine atom can decrease the electron density on the sulfinate group, thereby affecting the donor strength of the oxygen and sulfur atoms. This might slightly weaken the Zn-O or Zn-S bond compared to an unsubstituted alkanesulfinate. Sterically, the chloro-substituent is relatively small and is not expected to significantly hinder the approach of the ligand to the zinc center. However, it could play a role in the solid-state packing of the resulting complexes through weak intermolecular interactions.
Chelation and Bridging Capabilities of the Sulfinate Ligand
The 2-chloroethane-1-sulfinate ligand can adopt various coordination modes that allow for the formation of both simple mononuclear complexes and more complex polynuclear or polymeric structures through chelation and bridging.
Bridging: The sulfinate ligand can bridge two zinc(II) centers in several ways. A common bridging mode involves one oxygen atom coordinating to one zinc ion and the other oxygen atom to a second zinc ion (O,O'-bridging). Another possibility is a monodentate O-bridging mode, where one oxygen atom bridges two metal centers. These bridging interactions can lead to the formation of dimers, trimers, or one-, two-, or three-dimensional coordination polymers.
| Coordination Mode | Description | Potential Resulting Structure |
|---|---|---|
| Monodentate O-coordination | One oxygen atom of the sulfinate group binds to a single Zn(II) ion. | Mononuclear complex (with other ligands), or part of a larger bridged structure. |
| Bidentate O,O'-chelation | Both oxygen atoms of the sulfinate group bind to the same Zn(II) ion. | Mononuclear complex. |
| Bidentate O,O'-bridging | The two oxygen atoms of the sulfinate group bind to two different Zn(II) ions. | Dinuclear, polynuclear, or coordination polymer. |
| Monodentate S-coordination | The sulfur atom of the sulfinate group binds to a single Zn(II) ion. | Mononuclear complex (with other ligands). |
Influence of Ancillary Ligands on Zinc(II) Coordination Geometry and Stability
The coordination geometry and stability of this compound complexes are significantly influenced by the presence of other ligands in the coordination sphere, known as ancillary or co-ligands. illinois.edursc.org These ligands can be neutral molecules like water, ammonia (B1221849), or amines, or other anions. The nature of the ancillary ligand can dictate the final structure of the complex by influencing the coordination number of the zinc(II) ion and by introducing additional steric or electronic effects. For instance, the use of bulky ancillary ligands may favor lower coordination numbers and prevent the formation of polymeric structures. Conversely, ancillary ligands capable of bridging can promote the formation of extended networks. The electronic properties of the ancillary ligands also play a role; strong donor ligands can affect the Lewis acidity of the zinc center, which in turn can influence the binding of the 2-chloroethane-1-sulfinate ligand. rsc.org
| Ancillary Ligand (L) | Potential Complex | Likely Coordination Geometry of Zn(II) | Potential Structural Features |
|---|---|---|---|
| Water (H₂O) | [Zn(CH₂ClCH₂SO₂)₂(H₂O)₂] | Octahedral | Mononuclear complex with two monodentate sulfinate ligands and two water molecules. |
| Pyridine (py) | [Zn(CH₂ClCH₂SO₂)₂(py)₂] | Tetrahedral or Octahedral | Mononuclear complex with either monodentate or bidentate sulfinate ligands. |
| Ethylenediamine (en) | [Zn(CH₂ClCH₂SO₂)(en)₂]⁺ | Octahedral | Mononuclear cationic complex with a bidentate sulfinate ligand. |
| 4,4'-Bipyridine (bipy) | {[Zn(CH₂ClCH₂SO₂)₂(bipy)]}n | Tetrahedral | Coordination polymer with bipyridine bridging zinc centers. |
Solvent Effects on Solution-State Coordination Dynamics and Ligand Exchange
The solvent plays a crucial role in the coordination chemistry of this compound in solution. researchgate.net The coordinating ability of the solvent can influence the stability of the complex, its structure in solution, and the dynamics of ligand exchange. In strongly coordinating solvents like water or dimethyl sulfoxide (B87167) (DMSO), solvent molecules can compete with the 2-chloroethane-1-sulfinate ligand for coordination sites on the zinc(II) ion. This can lead to the formation of solvated species or even dissociation of the sulfinate ligand. In contrast, in non-coordinating solvents, the intrinsic bonding preferences of the sulfinate ligand are more likely to be expressed. Solvent polarity also affects the solubility of the complexes and can influence the self-assembly of coordination polymers. nih.gov
| Solvent | Properties | Predicted Effect on Coordination |
|---|---|---|
| Water | High polarity, strong coordinating ability | Favors dissociation of the complex and formation of aquated zinc ions, [Zn(H₂O)₆]²⁺. May promote the formation of hydrated crystalline solids. |
| Methanol/Ethanol | Polar, coordinating | Can coordinate to the zinc center, potentially leading to alcohol-solvated complexes or influencing the dimensionality of coordination polymers. |
| Acetonitrile | Polar, weakly coordinating | Less likely to displace the sulfinate ligand compared to water, may be a good solvent for studying the intact complex in solution. |
| Tetrahydrofuran (B95107) (THF) | Moderately polar, coordinating | Can coordinate to the zinc center, potentially influencing reaction pathways and product formation. |
| Dichloromethane/Chloroform | Low polarity, non-coordinating | Less likely to interfere with the primary coordination sphere of the complex. Solubility may be limited. |
Formation Constants and Thermodynamic Parameters of Complexation
A thorough search of scientific literature and chemical databases has revealed a significant lack of specific experimental or theoretical data on the formation constants and thermodynamic parameters for the complexation of Zinc(II) with the 2-chloroethane-1-sulfinate ligand. While the principles of coordination chemistry allow for the prediction of general behaviors, specific quantitative values such as stability constants (K), and thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the formation of this compound are not available in the reviewed literature.
The stability of metal complexes is quantified by formation constants, which are equilibrium constants for the formation of the complex from its constituent metal ion and ligands in solution. expii.comwikipedia.org A high formation constant indicates a stable complex. fiveable.me The thermodynamic parameters provide deeper insight into the spontaneity and driving forces of the complexation reaction. A negative ΔG indicates a spontaneous process, while the signs and magnitudes of ΔH and ΔS reveal whether the reaction is enthalpically or entropically driven.
For many zinc(II) complexes with various ligands, these parameters have been determined using techniques such as potentiometry, calorimetry, and spectrophotometry. nih.govnih.gov For instance, studies on zinc(II) complexes with amino acids and other organic ligands have provided detailed thermodynamic data. nih.govshahroodut.ac.ir However, similar studies specifically investigating 2-chloroethane-1-sulfinate as a ligand for zinc(II) have not been reported in the available scientific literature.
The absence of this data prevents the creation of detailed data tables for the formation constants and thermodynamic parameters of the this compound system. Further experimental research would be required to determine these fundamental chemical properties.
Theoretical and Computational Investigations of Zinc Ii 2 Chloroethane 1 Sulfinate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimizationmdpi.commdpi.comnih.govnih.govaip.orguwa.edu.au
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict a wide range of properties for molecules and materials. For Zinc(II) 2-chloroethane-1-sulfinate, DFT calculations would be essential for optimizing the molecular geometry to its lowest energy state, thereby providing a detailed three-dimensional picture of the compound. Functionals such as B3LYP, often paired with basis sets like 6-31G(d) for main group elements and LANL2DZ for the zinc atom, are commonly used for such organometallic systems to balance computational cost and accuracy. mdpi.commdpi.com These calculations form the foundation for predicting spectroscopic properties and reactivity.
A primary goal of geometry optimization is to predict how the 2-chloroethane-1-sulfinate ligands coordinate to the central Zinc(II) ion. The zinc ion, with its d¹⁰ electronic configuration, does not have ligand-field stabilization energy and its coordination geometry is primarily dictated by the size, charge, and steric bulk of the ligands. DFT calculations can predict whether the zinc center adopts a tetrahedral, trigonal bipyramidal, or octahedral geometry. nih.govnih.gov In a simple salt, [Zn(O₂S-CH₂CH₂Cl)₂], a tetrahedral coordination is highly probable, with the zinc ion bonded to two oxygen atoms from each of the two sulfinate ligands.
DFT provides precise predictions of bond lengths and angles. These parameters are crucial for understanding the nature of the coordination environment. For instance, the Zn-O bond lengths would be a key indicator of the strength of the coordination. Studies on similar zinc complexes can provide expected ranges for these parameters. nih.gov
Table 1: Predicted Bond Parameters for Tetrahedral this compound from a Hypothetical DFT Optimization
| Parameter | Predicted Value |
|---|---|
| Zn-O Bond Length | ~2.00 - 2.10 Å |
| S-O Bond Length (Coordinated) | ~1.55 - 1.60 Å |
| S=O Bond Length (Uncoordinated) | ~1.50 - 1.55 Å |
| C-S Bond Length | ~1.80 - 1.85 Å |
| C-Cl Bond Length | ~1.78 - 1.82 Å |
| O-Zn-O Bond Angle | ~105° - 115° |
Note: This table contains representative values based on general principles of coordination chemistry and DFT studies of related compounds. Specific experimental or computational data for this compound is not available.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and polarizability. mdpi.com A small energy gap suggests higher reactivity and that the molecule is more polarizable. mdpi.com
For this compound, DFT calculations would reveal that the HOMO is likely localized on the sulfinate ligand, specifically on the oxygen and sulfur atoms, while the LUMO might be distributed across the C-Cl antibonding orbital or the zinc center. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. mdpi.comtsijournals.com
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Definition | Predicted Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.85 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.65 |
| Ionization Potential (I) | -E(HOMO) | 5.85 |
| Electron Affinity (A) | -E(LUMO) | 1.20 |
| Chemical Hardness (η) | (I - A) / 2 | 2.325 |
Note: These values are illustrative and derived from general trends observed in DFT studies of other zinc complexes. mdpi.comaip.org
DFT calculations are widely used to simulate spectroscopic data, which can then be compared with experimental results to validate the computed structure.
Infrared (IR) Frequencies: The simulation of the IR spectrum involves calculating the vibrational frequencies of the molecule. For this compound, key vibrational modes would include the S=O and S-O stretching frequencies of the sulfinate group, the C-Cl stretching frequency, and the Zn-O stretching frequencies. Coordination of the sulfinate to the zinc ion is expected to lower the S-O stretching frequencies compared to the free ligand. Comparing the computed spectrum with an experimental one helps confirm the coordination mode. researchgate.netresearchgate.net
UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, transitions would likely be ligand-to-metal charge transfer (LMCT) or intra-ligand transitions. uwa.edu.au
NMR Chemical Shifts: While more computationally intensive, DFT can also predict NMR chemical shifts (e.g., ¹³C, ¹H). This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted shifts would be sensitive to the electronic environment and could confirm the connectivity and coordination in the molecule.
Table 3: Hypothetical Key Simulated vs. Experimental IR Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (Scaled DFT) | Expected Experimental Frequency |
|---|---|---|
| Asymmetric SO₂ Stretch | ~1180 | ~1175 |
| Symmetric SO₂ Stretch | ~1050 | ~1045 |
| C-Cl Stretch | ~730 | ~725 |
Note: DFT-calculated frequencies are often systematically overestimated and scaled by a factor (e.g., 0.96) for better comparison with experimental data. mdpi.com The table shows plausible values.
Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamic Processes
While DFT is excellent for static, gas-phase models, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in solution. nd.edunih.gov An MD simulation of this compound in a solvent like water would provide insights into its solvation structure and dynamic processes.
The simulation would model the interactions between the zinc complex and numerous solvent molecules, governed by a force field. Key analyses would include:
Radial Distribution Functions (RDFs): The Zn-O(water) RDF would reveal the structure of the solvation shells around the zinc ion, showing the average distance and number of water molecules in the first and second hydration spheres. researchgate.net
Coordination Number Analysis: This would quantify the number of solvent molecules directly interacting with the zinc ion over the course of the simulation. researchgate.net
Ligand Dynamics: MD can track the flexibility of the 2-chloroethane-1-sulfinate ligands, including the rotation around C-C and C-S bonds and the dynamics of ligand exchange with solvent molecules.
Such simulations are crucial for understanding how the compound behaves in a realistic chemical environment, which is often a prelude to its application or reactivity. nd.edu
Quantum Chemical Topology Analysis for Bonding Characterization
To gain a deeper understanding of the chemical bonds within this compound, Quantum Chemical Topology analyses like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT-calculated electron density. researchgate.net QTAIM partitions the molecule into atomic basins and analyzes the properties of the electron density at bond critical points (BCPs).
This analysis would characterize the nature of the key interactions:
Zn-O Bonds: The electron density (ρ) and its Laplacian (∇²ρ) at the Zn-O BCP would classify the bond. A low density and positive Laplacian would indicate a predominantly closed-shell interaction, typical of ionic bonds, which is expected for a Zn(II) complex.
Covalent Bonds (C-S, S-O, C-Cl): These would exhibit higher electron densities and negative Laplacians, characteristic of shared-shell covalent interactions.
This method provides a rigorous, quantitative description of the bonding that goes beyond simple Lewis structures. While powerful, specific QTAIM data for this compound is not available in the literature.
Mechanistic Pathway Calculations for Reactions Involving this compound
Zinc sulfinates are known to be effective precursors for generating alkyl radicals under oxidative conditions, which can then be used in C-C bond-forming reactions. researchgate.net DFT calculations are invaluable for elucidating the mechanisms of such reactions.
For a reaction involving this compound, computational chemists would model a plausible reaction pathway, for example, the reaction with an oxidizing agent to generate the 2-chloroethyl radical. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials (zinc sulfinate, oxidant) and final products.
Searching for Transition States (TS): Identifying the highest-energy point along the reaction coordinate that connects reactants and products. The geometry of the TS provides insight into the bond-breaking and bond-forming processes.
Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation barrier, which determines the reaction rate.
A possible mechanism to investigate would be the single-electron transfer (SET) from the sulfinate to an oxidant, followed by the release of sulfur dioxide and the formation of the 2-chloroethyl radical. DFT could confirm the feasibility of this pathway and compare it with alternative mechanisms. nih.govacs.org
Reactivity and Reaction Mechanisms of Zinc Ii 2 Chloroethane 1 Sulfinate
Ligand Exchange Reactions
Ligand exchange, or substitution, is a fundamental reaction for metal complexes, where one ligand is replaced by another. In aqueous solutions, zinc(II) ions exist as the hexaaquazinc(II) complex, [Zn(H₂O)₆]²⁺. libretexts.org The water ligands in this complex can be readily exchanged by other ligands. For instance, the addition of concentrated hydrochloric acid to an aqueous solution of a zinc(II) salt can lead to the replacement of water molecules by chloride ions. libretexts.orgchemguide.co.uk Similarly, ammonia (B1221849) can displace water ligands to form tetraamminezinc(II) ions. youtube.com
The general principles of ligand exchange at zinc(II) centers are dictated by the nature of the incoming ligand and the stability of the resulting complex. The exchange process is often reversible, and the position of the equilibrium can be influenced by the concentration of the ligands. libretexts.org For Zinc(II) 2-chloroethane-1-sulfinate, while specific studies on the exchange of the 2-chloroethane-1-sulfinate ligand are not prevalent, it is expected to participate in ligand exchange reactions typical for zinc(II) complexes. The stability of the zinc-sulfinate bond would determine the feasibility and conditions required for such exchanges. Studies on ligand exchange between different metal centers, such as copper(II) and zinc(II), have shown that the energetics of these reactions are finely balanced, depending on the nature of the ligands involved. ucc.ie The coordination of the sulfinate group, which can be through oxygen or sulfur, would also influence its lability and exchange kinetics.
Redox Behavior and Electrochemistry
Zinc characteristically exhibits a single stable oxidation state, +2, in its compounds, making it redox-inert under typical electrochemical conditions. The standard reduction potential for the Zn²⁺/Zn couple is -0.7618 V, indicating that zinc metal is a good reducing agent, while the Zn(II) ion is difficult to reduce further. dacollege.orgyoutube.comlibretexts.org
The electrochemistry of this compound is therefore dominated by the properties of the Zn(II) center and the sulfinate ligand. The Zn(II) ion itself does not undergo redox reactions. However, the sulfinate group can be susceptible to oxidation. The electrochemical behavior of sulfinate salts has been explored, demonstrating their potential to undergo oxidative transformations. researchgate.net
In the context of zinc complexes, the binding of a ligand to the Zn(II) ion can influence the redox potential of the ligand. For example, in zinc finger proteins, the coordination of cysteine residues to Zn(II) stabilizes the reduced (thiolate) form of the cysteine, making it more resistant to oxidation. nih.gov The binding of Zn(II) to the peptide results in a significant positive shift in the midpoint redox potential. nih.gov While this compound is a much simpler molecule, a similar principle may apply, where the coordination to the zinc ion could modulate the redox properties of the 2-chloroethane-1-sulfinate ligand.
Table 1: Standard Reduction Potentials of Selected Zinc Species
| Half-Reaction | Standard Reduction Potential (E°) (V) |
| Zn²⁺(aq) + 2e⁻ ⇌ Zn(s) | -0.7618 libretexts.org |
| Zn(OH)₄²⁻ + 2e⁻ ⇌ Zn(s) + 4OH⁻ | -1.285 libretexts.org |
| Zn(NH₃)₄²⁺ + 2e⁻ ⇌ Zn(s) + 4NH₃ | -1.04 |
This table presents standard reduction potentials for different zinc species to illustrate the general electrochemical properties of zinc.
Thermal Decomposition Pathways and Product Analysis
Thermal analysis of zinc complexes provides insights into their stability and decomposition mechanisms. Studies on various zinc(II) carboxylate complexes, which are analogous to sulfinates, reveal common decomposition patterns. For instance, zinc(II) 2-chlorobenzoate (B514982) complexes with various organic ligands have been shown to decompose in a multi-step process. researchgate.net Typically, the decomposition involves the initial loss of the ancillary organic ligands, followed by the decomposition of the chlorobenzoate anion. researchgate.net The final solid product upon heating to high temperatures (e.g., 1000 K) is generally zinc oxide (ZnO). researchgate.netresearchgate.net
During the decomposition of these zinc(II) 2-chlorobenzoate complexes, volatile products such as the organic ligand itself, carbon dioxide, and chlorinated organic molecules (e.g., bis(2-chlorophenyl) ketone) have been identified using techniques like mass spectrometry. researchgate.netresearchgate.net
While specific data for this compound is not available, it is reasonable to predict a similar decomposition pathway. The process would likely begin with the cleavage of the zinc-sulfinate bonds, followed by the breakdown of the 2-chloroethane-1-sulfinate ligand. The expected volatile products could include sulfur dioxide, chlorinated hydrocarbons, and other small molecules, with the ultimate solid residue being zinc oxide.
Table 2: Thermal Decomposition Data for Analogous Zinc(II) Carboxylate Complexes
| Compound | Decomposition Step(s) | Volatile Products Identified | Final Residue |
| [Zn(2-ClC₆H₄COO)₂(caffeine)₂] | 1. Release of caffeine2. Decomposition of 2-chlorobenzoate | Caffeine, (C₆H₄Cl)₂CO | ZnO researchgate.net |
| [Zn(2-ClC₆H₄COO)₂(urea)₂] | 1. Release of urea2. Decomposition of 2-chlorobenzoate | Urea, (C₆H₄Cl)₂CO | ZnO researchgate.net |
| [Zn(4-NH₂benz)₂] | Decomposition of aminobenzoate | Organic ligand, CO, CO₂, aniline | ZnO researchgate.net |
This table provides examples of thermal decomposition pathways for zinc(II) carboxylate complexes, which may serve as models for the decomposition of this compound.
Catalytic Activity Studies
Zinc complexes have emerged as versatile catalysts in organic synthesis, including in ring-opening polymerization (ROP). Various zinc complexes, such as those with aminophenolate or Schiff base ligands, have demonstrated high activity in the ROP of cyclic esters like lactide and ε-caprolactone. sioc-journal.cnnih.gov These reactions are crucial for the production of biodegradable polyesters. nih.gov
The catalytic activity of these zinc complexes can be tuned by modifying the ligand structure. For instance, zinc chloride complexes supported by aminophenolate ligands have been used to polymerize industrial-grade racemic lactide, achieving high turnover frequencies. sioc-journal.cn Similarly, zinc(II) aryl carboxylate complexes are also effective catalysts for the ROP of lactides and ε-caprolactone. nih.gov
While there are no specific reports on the use of this compound as a catalyst for ROP, its potential can be inferred from the broad utility of other zinc complexes in this field. The Lewis acidic nature of the zinc(II) center is a key feature that activates the cyclic ester monomer towards nucleophilic attack, initiating the polymerization. It is plausible that this compound could act as a precursor to an active catalytic species or be catalytically active itself under appropriate reaction conditions.
Zinc-containing materials have shown promise in redox catalysis, particularly in environmental applications and energy conversion. For example, zinc-based metal-organic frameworks (MOFs) like ZIF-8 have been investigated as photocatalysts for the degradation of organic pollutants in water. tubitak.gov.tr These materials can generate reactive oxygen species under illumination, leading to the breakdown of contaminants. tubitak.gov.trmrforum.comresearchgate.net Composites of zinc oxide (ZnO) with other materials are also effective photocatalysts for the degradation of various organic pollutants. mrforum.comresearchgate.netresearchgate.net
In the field of electrocatalysis, zinc has been used as a component in catalysts for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. mdpi.comresearchgate.netrsc.org For instance, Fe-N-C nanosheets prepared from Fe/Zn dual-metal ZIFs have shown excellent ORR performance. mdpi.com While the zinc itself is not directly involved in the redox cycles, it plays a crucial structural role in the formation of the active catalyst. The rate of ORR on passivated zinc surfaces (covered with ZnO/Zn(OH)₂) has been found to be significant. researchgate.net
Although there is no direct evidence of this compound being used in these specific applications, the general findings suggest that zinc compounds can contribute to redox catalysis, either as active components or as structural templates for more complex catalytic materials. The 2-chloroethane-1-sulfinate ligand could potentially influence the properties of a resulting zinc-based material.
Table 3: Examples of Zinc-Containing Catalysts in Redox Reactions
| Catalyst | Reaction | Application |
| ZIF-8 | Photocatalytic degradation of organic dyes | Wastewater treatment tubitak.gov.tr |
| ZnO composites | Photocatalytic degradation of organic pollutants | Environmental remediation mrforum.comresearchgate.net |
| Fe/NCNS (from Fe/Zn-ZIF) | Oxygen Reduction Reaction (ORR) | Fuel cells, Zinc-air batteries mdpi.com |
| ZnAl₂O₄ nanocomposite | Photocatalytic degradation of toxic organic pollutants | Environmental remediation researchgate.net |
This table highlights the role of various zinc-containing materials in redox catalysis.
The mechanism of catalysis by zinc complexes often involves the Lewis acidic zinc center coordinating to a substrate, thereby activating it. In the ring-opening polymerization of cyclic esters, a common proposed mechanism is the coordination-insertion mechanism. sioc-journal.cn This involves the coordination of the ester's carbonyl oxygen to the zinc center, followed by nucleophilic attack of an initiating group (e.g., an alkoxide) at the carbonyl carbon, leading to the opening of the ring and the propagation of the polymer chain.
For the photocatalytic degradation of organic pollutants by zinc-containing semiconductors like ZnO, the mechanism involves the generation of electron-hole pairs upon absorption of light with sufficient energy. researchgate.net These charge carriers migrate to the surface of the catalyst and participate in redox reactions with adsorbed water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). These radicals then attack and degrade the organic pollutant molecules. mdpi.com
In the context of the oxygen reduction reaction catalyzed by materials derived from zinc-containing precursors, the mechanism is complex and depends on the final structure of the catalyst. For Fe-N-C catalysts derived from Fe/Zn-ZIFs, the active sites are believed to be Fe-Nₓ moieties embedded in a carbon matrix. mdpi.com These sites facilitate the adsorption and multi-electron reduction of oxygen.
While the specific catalytic mechanisms for reactions involving this compound have not been elucidated, the general principles derived from related zinc-based catalysts provide a framework for understanding its potential catalytic behavior. Any catalytic cycle would likely leverage the Lewis acidity of the Zn(II) center and the specific electronic and steric properties of the 2-chloroethane-1-sulfinate ligand.
Photochemical Reactivity and Photoisomerization
The photochemical reactivity of a compound is fundamentally linked to its ability to absorb light, which promotes it to an electronically excited state. From this excited state, the molecule can undergo various chemical transformations, including isomerization, bond cleavage, or reactions with other molecules. For this compound, both the zinc(II) center and the 2-chloroethane-1-sulfinate ligand could potentially contribute to its photochemical behavior.
Research Findings on Analogous Systems
Studies on various zinc(II) complexes have demonstrated their photoactivity. For instance, certain zinc(II) complexes exhibit absorption bands in the UV-visible region, which is a prerequisite for photochemical reactions. The absorption of UV light by a molecule like this compound would likely involve electronic transitions within the organic ligand or charge-transfer transitions between the ligand and the zinc(II) ion.
Research on alkyl zinc sulfinates has shown that they can be generated in situ through photochemical processes and subsequently used in the functionalization of other organic molecules, such as heterocycles. thieme-connect.comnih.govresearchgate.net This suggests that the sulfinate group is photochemically active. The photochemical generation of alkyl radicals from sulfinate precursors is a known process. researchgate.net In the case of this compound, irradiation could potentially lead to the homolytic cleavage of the carbon-sulfur bond or the carbon-chlorine bond, generating radical intermediates. These highly reactive species could then engage in a variety of subsequent reactions.
While direct evidence for photoisomerization of this compound is absent, photoisomerization is a common process for many organic molecules and some coordination complexes. For this compound, potential photoisomerization could involve conformational changes within the 2-chloroethane-1-sulfinate ligand or, if the coordination geometry around the zinc(II) ion is not rigidly fixed, changes in the coordination sphere.
Interactive Data Table: UV-Visible Absorption Data of Analogous Zn(II) Complexes
The following table presents UV-visible absorption data for representative Zn(II) complexes with different ligands. This data illustrates the regions of the electromagnetic spectrum where these types of compounds absorb light, which is the initial step in any photochemical process. It is important to note that these are analogous compounds, and the specific absorption maxima for this compound may differ.
| Complex | Ligand | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Solvent |
| Zn(II) Complex 1 | Aldimine derivative | 236-292 | 316-327 | 337-391 | Chloroform |
| Zn(II) Complex 2 | N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine | - | - | - | - |
| [Zn(bpy)(Gly)]NO3 | 2,2'-bipyridine, Glycine | - | - | - | - |
| [Zn(phen)(Gly)]NO3 | 1,10-phenanthroline, Glycine | - | - | - | - |
Data sourced from studies on analogous Zn(II) complexes. researchgate.netresearchgate.net The specific absorption maxima for this compound would need to be determined experimentally.
Report on this compound Research Availability
Following a comprehensive search for scientific literature and research data concerning the chemical compound This compound (CAS No. 54697-44-8), it has been determined that there is a significant lack of published research on its specific applications. The search included queries based on the compound's name, CAS number, and potential areas of application as outlined in the request.
The primary findings indicate that this compound is commercially available from various chemical suppliers for research purposes. echemi.comechemi.comechemi.comechemi.comechemi.com Basic chemical information, such as its molecular formula (C₄H₈Cl₂O₄S₂Zn) and molecular weight (320.5 g/mol ), is available. smolecule.com
However, no peer-reviewed articles, patents, or detailed scientific reports were found that specifically investigate the use of this compound in the advanced research areas requested, including:
Its role as a precursor for advanced zinc oxide nanomaterials.
Its capacity for self-assembly into supramolecular architectures.
Its application in stimuli-responsive materials development.
In vitro studies of its antimicrobial or antioxidant properties.
Some commercial suppliers speculate on its potential uses, suggesting it may serve as a reagent in organic synthesis or that its biological activity could be explored for antimicrobial drug development. smolecule.com These statements are forward-looking and are not based on documented research findings.
It is not possible to generate a scientifically accurate article that focuses solely on the advanced research applications of this compound as there is currently no available data in the public domain.
To fulfill the user's request for an article structured around the provided outline, it is proposed that the scope be broadened. The article can discuss the potential applications of a compound like this compound by drawing parallels with and citing established research on other, more extensively studied zinc compounds. This would involve discussing how various zinc salts (e.g., zinc acetate (B1210297), zinc sulfate (B86663), zinc chloride) and zinc complexes are used in the specified fields. This approach would allow for the creation of a thorough and informative article that adheres to the requested scientific structure, while clearly noting that the specific subject compound is being used as a representative model for the potential functions of zinc-sulfinate compounds.
Advanced Research Applications and Potentials of Zinc Ii 2 Chloroethane 1 Sulfinate
Research in Biological Inorganic Chemistry (Excluding Clinical Data)
Interactions with Biomolecules and DNA Coordination Studies (e.g., for structural determination applications)
The interaction of zinc(II) complexes with biomolecules, particularly DNA and proteins, is a subject of significant research interest. Zinc is an essential trace element in biological systems, often playing a crucial structural or catalytic role in enzymes and transcription factors. nih.gov The coordination chemistry of zinc(II) is versatile, typically favoring tetrahedral, trigonal bipyramidal, or octahedral geometries, which allows it to bind to a variety of biological ligands. nih.govekb.eg
In the context of Zinc(II) 2-chloroethane-1-sulfinate, the zinc(II) center would be the primary site for interaction with biomolecules. It is well-established that zinc(II) ions can coordinate with nitrogen and sulfur donor atoms found in the amino acid residues of proteins, such as histidine and cysteine, respectively. nih.gov This binding can induce conformational changes in proteins, which is a fundamental aspect of their function and regulation. mdpi.com
The interaction of zinc complexes with DNA is multifaceted and can occur through several modes: intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. nih.gov For a hypothetical molecule like this compound, direct intercalation is unlikely due to the non-planar nature of the 2-chloroethane-1-sulfinate ligand. However, the zinc(II) center could coordinate directly to the phosphate backbone of DNA. Additionally, the sulfinate group, with its oxygen atoms, could potentially form hydrogen bonds with the nucleobases or the sugar-phosphate backbone, further stabilizing the interaction.
The study of such interactions is crucial for applications in structural biology. Zinc complexes with specific ligands are sometimes used as probes to determine the structure of biomolecules through techniques like X-ray crystallography. By analyzing the crystal structure of a biomolecule co-crystallized with a zinc complex, researchers can gain insights into the binding sites and the nature of the interactions. ekb.egresearchgate.net
Table 1: Representative Data on Zinc(II) Complex-Biomolecule Interactions (Hypothetical for this compound)
| Interacting Biomolecule | Potential Binding Mode | Spectroscopic Observation (Hypothetical) | Potential Application |
| Calf Thymus DNA (CT-DNA) | Electrostatic interaction with phosphate backbone, potential hydrogen bonding via sulfinate group. | Hyperchromic shift in UV-Vis absorption spectrum. | DNA structural probe. |
| Human Serum Albumin (HSA) | Coordination to histidine or other suitable amino acid residues. | Quenching of intrinsic tryptophan fluorescence. | Understanding drug-protein binding. |
Environmental Remediation Research (Excluding Toxicological Profiles)
The unique combination of a zinc ion and a chlorinated organic ligand in this compound suggests potential, though speculative, roles in environmental remediation.
Reductive dehalogenation is a critical process for the detoxification of halogenated organic pollutants, which are common environmental contaminants. Zinc metal, in the form of dust or powder, is a well-known reducing agent used in various chemical reactions, including the dehalogenation of alkyl and aryl halides. tandfonline.comtandfonline.comnih.govpsu.edu The process typically involves the transfer of electrons from the zinc metal to the organic halide, leading to the cleavage of the carbon-halogen bond. wikipedia.org
Theoretically, this compound could participate in reductive dehalogenation in a few ways. While the zinc is in an oxidized state (Zn²⁺), the compound could serve as a precursor for generating reactive zinc species under specific conditions. More plausibly, the 2-chloroethane-1-sulfinate ligand itself could be a target for reductive dehalogenation. If a suitable reducing agent were introduced, the chlorine atom could be removed. The presence of the sulfinate group might influence the reactivity of the C-Cl bond.
It is important to note that most documented reductive dehalogenations using zinc involve the metal in its elemental form (Zn⁰) as the reducing agent. tandfonline.comtandfonline.com Therefore, the direct application of this compound for this purpose would likely require an additional reducing agent or electrochemical reduction.
Zinc-based materials and activated carbons are widely studied for their potential to adsorb and sequester various pollutants from water. mdpi.comneptjournal.comresearchgate.netmdpi.comresearchgate.net These pollutants can include heavy metal ions and organic dyes. The adsorption capacity of these materials is often attributed to their high surface area and the presence of functional groups that can interact with the pollutants.
Hypothetically, this compound, or a material derived from it, could exhibit adsorbent properties. The zinc(II) ions could act as Lewis acid sites, attracting and binding with electron-rich pollutants. The sulfinate groups could also participate in binding through electrostatic interactions or hydrogen bonding. ontosight.ai
The effectiveness of such an adsorbent would depend on several factors, including its surface area, porosity, the pH of the solution, and the nature of the pollutant. For instance, the adsorption of heavy metals is often pH-dependent. neptjournal.com
Table 2: Representative Adsorption Capacities of Zinc-Based Adsorbents for Pollutants (for illustrative purposes)
| Adsorbent | Pollutant | Adsorption Capacity (mg/g) | Reference Context |
| Zinc Oxide Nanoparticles | Cadmium(II) | 116 | mdpi.com |
| Activated Carbon from Waste | Zinc(II) | 21.44 | mdpi.com |
| Powdered Waste Sludge | Zinc(II) | 168 | researchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Hybrid Materials Incorporating Zinc(II) 2-chloroethane-1-sulfinate
A significant frontier in materials science is the development of hybrid organic-inorganic materials, which combine the distinct properties of both components to create novel functionalities. rsc.orgresearchgate.net this compound, with its combination of a metallic center and a functionalized organic ligand, is an ideal candidate for incorporation into such materials.
Future research will likely focus on using this compound as a precursor or building block for a variety of hybrid systems. For instance, it could be integrated into metal-organic frameworks (MOFs) or coordination polymers. The chloroethyl group offers a reactive handle for post-synthetic modification, allowing the material's properties, such as porosity, stability, and catalytic activity, to be finely tuned. Another avenue involves the creation of organic-sulfur-zinc hybrid polymers, where the sulfinate moiety can impart specific thermal or optical properties. dntb.gov.ua
The development of these materials could lead to applications in gas storage, separation, and heterogeneous catalysis. Furthermore, the incorporation of zinc is relevant for creating advanced materials for energy storage, such as stabilized zinc metal anodes for aqueous batteries. acs.org
Table 1: Potential Hybrid Material Architectures and Applications
| Hybrid Material Type | Potential Synthetic Strategy | Key Features | Potential Applications |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with organic linkers | Tunable porosity, high surface area | Gas storage, catalysis, sensing |
| Coordination Polymers | Self-assembly with bridging ligands | Diverse structural motifs, tunable electronic properties | Luminescent materials, conductive polymers |
| Polymer Composites | Blending or grafting with polymer matrices | Enhanced thermal stability, modified mechanical properties | Flame retardants, advanced coatings |
| Surface-Modified Nanoparticles | Anchoring onto silica (B1680970) or titania nanoparticles | Functionalized surfaces, catalytic activity | Heterogeneous catalysts, drug delivery systems |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and discovering new applications. While traditional spectroscopic methods provide valuable structural information, advanced, time-resolved techniques are needed to probe the transient intermediates and complex reaction pathways in real-time. researchgate.net
Future research should employ in situ and operando spectroscopy to monitor reactions as they occur. acs.org For example, techniques like stopped-flow UV-Vis or rapid-scan IR spectroscopy can provide kinetic data on fast reactions. researchgate.net Combining these experimental methods with computational studies can offer a comprehensive picture of the reaction dynamics, from the initial bond activation to the final product formation. acs.orgacs.org Isotope labeling studies can also be invaluable for tracing the path of specific atoms throughout a reaction. dbatu.ac.in Such detailed mechanistic insights are essential for the rational design of more efficient catalytic systems.
Rational Design of Derivatives for Enhanced Selectivity and Efficiency in Targeted Applications
The inherent reactivity of this compound can be modulated through the rational design of its derivatives. solubilityofthings.com The 2-chloroethyl group provides a convenient point for modification, allowing for the introduction of various functional groups. These modifications can influence the compound's steric and electronic properties, thereby enhancing its selectivity and efficiency in specific applications.
For example, introducing chiral auxiliaries could lead to the development of novel asymmetric catalysts. Alternatively, attaching photosensitive or redox-active moieties could create materials with interesting photophysical or electrochemical properties. Sulfinate salts are known to be versatile building blocks in organic synthesis, and creating a library of derivatives of this compound would expand its utility as a synthetic reagent. rsc.orgconcordia.ca The goal is to move beyond serendipitous discovery and towards a targeted approach where derivatives are designed with specific applications in mind, such as pharmaceuticals, agrochemicals, or materials science. researchgate.net
Table 2: Illustrative Examples of Derivative Design Strategies
| Derivative Type | Modification Strategy | Desired Property Enhancement | Targeted Application |
|---|---|---|---|
| Chiral Catalysts | Substitution of the chloro group with a chiral ligand | Enantioselectivity | Asymmetric synthesis |
| Photosensitizers | Introduction of a chromophoric group | Light absorption and energy transfer | Photoredox catalysis |
| Redox-Active Materials | Incorporation of a ferrocenyl or other redox-active moiety | Electron transfer capabilities | Electrochemical sensors, battery materials |
| Functionalized Reagents | Conversion of the chloro group to other functional groups (e.g., azide, amine) | Broader synthetic utility | Click chemistry, bioconjugation |
Interdisciplinary Research Integrating Computational Chemistry with Experimental Validation
The synergy between computational chemistry and experimental validation is a powerful tool for accelerating research and development. researchgate.net In the context of this compound, computational modeling can provide invaluable insights into its structure, bonding, and reactivity. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to predict reaction pathways, calculate activation energies, and simulate spectroscopic properties, thus guiding experimental efforts. mdpi.com
Future research should foster a close collaboration between computational and experimental chemists. For example, computational screening could be used to identify promising derivatives for a particular application before they are synthesized in the lab. acs.orgnih.gov This integrated approach can save significant time and resources, and lead to a more profound understanding of the fundamental principles governing the chemistry of this compound. The development of accurate force fields for zinc complexes will also be crucial for performing molecular dynamics simulations to study their behavior in complex environments. nih.gov
Scale-Up and Process Optimization for Synthesis
For any chemical compound to have a real-world impact, a safe, efficient, and scalable synthetic route is essential. mt.comscientificupdate.com While laboratory-scale syntheses of this compound may exist, future research must address the challenges of producing this compound on a larger scale. This involves a multidisciplinary approach that combines organic chemistry with chemical engineering principles. scientificupdate.com
Process optimization studies will be needed to identify the ideal reaction conditions (temperature, pressure, solvent, catalyst) to maximize yield and purity while minimizing cost and environmental impact. otavachemicals.com The use of flow chemistry, where reagents are continuously mixed and reacted in a tube reactor, could offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. unimi.it A thorough understanding of the reaction kinetics and thermodynamics will be crucial for designing a robust and reliable manufacturing process. mt.com The optimization of the synthesis of organozinc reagents, in general, is an active area of research that can inform the scale-up of this specific compound. nih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Zinc(II) 2-chloroethane-1-sulfinate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters, including stoichiometric ratios of Zn²⁺ and 2-chloroethane-1-sulfinate, solvent polarity (e.g., ethanol vs. acetonitrile), and temperature control (25–60°C). Purification via recrystallization or column chromatography should be validated using TLC or HPLC to monitor byproducts. Safety protocols for handling chlorinated intermediates (e.g., ventilation, PPE) must align with GHS guidelines . Yield calculations must account for hygroscopicity and ligand stability under ambient conditions.
Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation account for potential coordination geometry variations?
- Methodological Answer : Use IR spectroscopy to confirm sulfinate (S-O) stretching frequencies (950–1050 cm⁻¹) and UV-Vis for d-d transitions indicative of tetrahedral vs. octahedral geometries. X-ray crystallography is definitive for structural elucidation but requires high-quality single crystals grown via slow evaporation. For ambiguous cases, cross-validate with EXAFS to resolve coordination ambiguities. Always compare experimental data with computational simulations (DFT) to refine bond-length predictions .
Q. What safety protocols are critical when handling this compound in aqueous reactions?
- Methodological Answer : Avoid inhalation of sulfinate decomposition products (e.g., SO₂, HCl) by using fume hoods and sealed reaction vessels. Emergency procedures for skin/eye contact include immediate rinsing with water for 15+ minutes. Waste disposal must neutralize acidic byproducts (e.g., with NaHCO₃) before disposal as hazardous waste. Document all protocols using OSHA HCS-compliant SDS sheets .
Advanced Research Questions
Q. How can conflicting data on the redox stability of this compound in different solvents be resolved?
- Methodological Answer : Conduct cyclic voltammetry (CV) in aprotic (DMF) vs. protic (H₂O) solvents to compare redox potentials. Control for trace moisture using Karl Fischer titration. If contradictions persist, employ EPR spectroscopy to detect radical intermediates formed during decomposition. Cross-reference with thermogravimetric analysis (TGA) to correlate stability with solvent boiling points .
Q. What experimental design strategies minimize batch-to-batch variability in this compound synthesis for reproducibility studies?
- Methodological Answer : Standardize reagent sources (e.g., ≥99% purity) and pre-dry solvents (molecular sieves). Use a glovebox for moisture-sensitive steps. Implement statistical DOE (Design of Experiments) to identify critical variables (e.g., stirring rate, cooling gradient). Validate reproducibility via interlaboratory studies with blinded samples .
Q. How does the ligand field strength of 2-chloroethane-1-sulfinate affect the magnetic properties of Zinc(II) complexes compared to analogous sulfonate ligands?
- Methodological Answer : Measure magnetic susceptibility using SQUID magnetometry for Zn(II) complexes synthesized with sulfinate vs. sulfonate ligands. Correlate results with DFT-calculated ligand field splitting parameters (Δ). Account for spin-orbit coupling effects in low-symmetry geometries by refining crystal field models .
Q. How should researchers address contradictions between theoretical predictions and experimental observations in the coordination behavior of this compound?
- Methodological Answer : Re-examine computational models (e.g., basis set selection in DFT) for systematic errors. Validate experimental conditions (e.g., counterion effects, pH) that may alter coordination. Use XAS (X-ray Absorption Spectroscopy) to probe local electronic structure and compare with theoretical spectra. Publish negative results to refine community-wide datasets .
Data Analysis and Reporting Standards
Q. What statistical methods are appropriate for analyzing kinetic data from this compound ligand substitution reactions?
- Methodological Answer : Apply pseudo-first-order kinetics under excess ligand conditions. Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit rate constants. Report confidence intervals and residuals to assess goodness-of-fit. For multi-step mechanisms, employ global analysis across multiple temperatures .
Q. How should researchers document methodological limitations in studies involving air-sensitive Zinc(II) sulfinate complexes?
- Methodological Answer : Clearly describe inert-atmosphere techniques (Schlenk line, glovebox) in the "Materials and Methods" section. Quantify oxygen/moisture levels using sensors. Include control experiments (e.g., exposed samples) to demonstrate degradation thresholds. Use supplementary videos or schematics to clarify complex setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
